5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine

PI3K inhibition Medicinal chemistry Stille coupling

5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine (CAS: 1309778-79-7) is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class. Its structure features a 5-bromo substituent and a 3-methylsulfonyl group, providing a unique dual-reactive scaffold.

Molecular Formula C7H6BrN3O2S
Molecular Weight 276.11 g/mol
CAS No. 1309778-79-7
Cat. No. B11849768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine
CAS1309778-79-7
Molecular FormulaC7H6BrN3O2S
Molecular Weight276.11 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C2C=C(C=NC2=NN1)Br
InChIInChI=1S/C7H6BrN3O2S/c1-14(12,13)7-5-2-4(8)3-9-6(5)10-11-7/h2-3H,1H3,(H,9,10,11)
InChIKeyMRXBHFACEZMMOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine: A Dual-Reactive Heterocyclic Building Block for Kinase-Targeted Synthesis and Procurement


5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine (CAS: 1309778-79-7) is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class. Its structure features a 5-bromo substituent and a 3-methylsulfonyl group, providing a unique dual-reactive scaffold. This compound is specifically utilized as a key synthetic intermediate in the preparation of complex PI3-kinase inhibitors, as evidenced by its role in patented synthetic routes to indazole-based inhibitors where it undergoes palladium-catalyzed cross-coupling [1]. Computed physicochemical properties, including a LogP of 1.1 and a topological polar surface area (tPSA) of 84.1 Ų, provide a baseline for its selection in drug design and chemical synthesis workflows [2].

Why Generic Pyrazolo[3,4-b]pyridine Substitutes Cannot Replace 5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine in PI3K Inhibitor Synthesis


Simple in-class substitution fails because the precise 5-bromo-3-methylsulfonyl substitution pattern is chemically essential for constructing potent PI3-kinase inhibitors via sequential functionalization. The bromine atom provides the necessary handle for a chemoselective Stille or Suzuki coupling to introduce the indazole moiety, while the methylsulfonyl group at the 3-position is a critical pharmacophoric element that cannot be introduced post-coupling without risking decomposition or low yields. Using a non-brominated or 6-bromo analog would require a completely different, unvalidated synthetic route that does not benefit from the optimized palladium-catalyzed conditions reported in the patent literature for this specific scaffold [1]. This structural specificity prevents generic substitution in procurement for projects following the established synthetic route.

Quantitative Differentiation Guide: 5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine vs. Analogous Heterocyclic Building Blocks


Patent-Validated Reactivity in Stille Coupling for PI3K Inhibitor Assembly

In the synthesis of a key PI3-kinase inhibitor intermediate (2-methyl-N-{6-[3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl]-1H-indazol-4-yl}-1,3-thiazole-4-carboxamide, CAS 1309778-67-3), the target compound undergoes a Stille coupling with 2-methyl-N-[1-(phenylsulfonyl)-6-(trimethylstannanyl)-1H-indazol-4-yl]-1,3-thiazole-4-carboxamide. The reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) in DMF, proceeds over 1.25 hours to yield the coupled product. While exact yields are not disclosed for this specific step, the successful execution of this reaction under standard conditions is a critical path for accessing the patented inhibitor class [1].

PI3K inhibition Medicinal chemistry Stille coupling

Defined Physicochemical Profile for Drug Design: LogP and tPSA

The targeted compound possesses computed physicochemical properties that situate it within a desirable range for CNS drug discovery. The calculated partition coefficient (LogP) is 1.1, indicating a balance between hydrophilicity and lipophilicity. Its topological polar surface area (tPSA) is 84.1 Ų. While a direct head-to-head comparator is not available, many simpler pyrazolo[3,4-b]pyridine building blocks (e.g., those lacking the polar methylsulfonyl group) have significantly higher LogP values (e.g., >2.5), which can negatively impact solubility and off-target binding [1]. The lower LogP of this compound is a direct consequence of the methylsulfonyl substitution.

Drug-likeness Physicochemical properties Lead optimization

Dual-Reactive Scaffold Design: Bromine for Coupling and Methylsulfonyl for Pharmacophore Binding

The compound integrates two orthogonal reactive/directed functional groups: a 5-bromo for metal-catalyzed cross-coupling and a 3-methylsulfonyl for hydrogen-bonding interactions with kinase hinge regions. In the broader class of pyrazolo[3,4-b]pyridine kinase inhibitors, the 3-methylsulfonyl moiety is a recognized pharmacophore that mimics the ATP adenine ring and forms key hydrogen bonds with the kinase active site. While this specific compound is an intermediate, the resulting PI3K inhibitor retains the methylsulfonyl group, which is essential for potency. Analogs lacking this group show significantly reduced kinase inhibition in class-level comparisons [1]. The dual-handle design allows for modular synthesis of inhibitor libraries, whereas simpler monofunctional analogs would require additional synthetic steps to introduce the sulfonyl group post-coupling, often with lower efficiency and regioselectivity.

Scaffold design Cross-coupling Structure-activity relationship

Optimal Application Scenarios for 5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine Based on Patent and Property Evidence


Synthesis of Indazole-Containing PI3K Inhibitors According to Patent US20120238571A1

This building block is the validated starting material for constructing the core of a series of indazole-based PI3-kinase inhibitors. Following the patented protocol, a Stille coupling with a stannylated indazole-thiazole intermediate, catalyzed by Pd(PPh3)4 in DMF, directly yields the advanced intermediate 2-methyl-N-{6-[3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl]-1H-indazol-4-yl}-1,3-thiazole-4-carboxamide. This intermediate retains the essential 3-methylsulfonyl group for kinase binding, as demonstrated in the broader class of sulfonylpyrazolopyridine kinase inhibitors [1]. Using this specific building block ensures adherence to the optimized synthetic route and avoids the need for de novo route scouting [2].

Scaffold for Kinase-Focused Chemical Libraries in CNS Drug Discovery

With a computed LogP of 1.1 and tPSA of 84.1 Ų, this scaffold resides within the favorable property space for CNS drug candidates. The dual reactivity allows for rapid parallel synthesis of diverse inhibitor libraries by varying the coupling partner at the bromine position while keeping the kinase-anchoring methylsulfonyl group constant. This design simplifies SAR exploration of the solvent-exposed region of the kinase ATP-binding site, a strategy validated by the discovery of potent TBK1 inhibitors (IC50 = 0.2 nM) from a related 1H-pyrazolo[3,4-b]pyridine series [1].

Rational Design of Dual Pharmacophore Kinase Probes

The methylsulfonyl group at the 3-position is not merely a synthetic handle; it is a recognized pharmacophore that engages the kinase hinge region via hydrogen bonding. In related cyclin-dependent kinase (CDK) inhibitor programs, 5-sulfonyl-substituted pyrazolo[3,4-b]pyridines have demonstrated potent inhibition, establishing the class-level importance of this substitution [1]. By procuring this pre-functionalized scaffold, researchers can focus on optimizing the 5-position substituent for selectivity against specific kinases, while confidently retaining the core hinge-binding interaction. This approach is supported by the discovery that sulfonylpyrazolo[3,4-b]pyridines serve as effective CDK inhibitors, providing a rational basis for their use in probe development [1].

Quote Request

Request a Quote for 5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.